molecular formula C16H17BrN2O4 B14489912 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide CAS No. 64047-38-7

3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide

Katalognummer: B14489912
CAS-Nummer: 64047-38-7
Molekulargewicht: 381.22 g/mol
InChI-Schlüssel: IKDZDTRAALRDCV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a nitrobenzoyloxy group attached to a phenyltrimethylammonium bromide moiety, making it a versatile reagent in organic synthesis and other applications.

Vorbereitungsmethoden

The synthesis of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with hydrobromic acid and bromine . This process results in the formation of phenyltrimethylammonium tribromide, which can then be further reacted with nitrobenzoyl chloride to yield the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment in industrial settings allows for the large-scale production of this compound.

Analyse Chemischer Reaktionen

3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitrobenzoyloxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide involves its ability to act as a brominating agent. The compound facilitates the addition of bromine to unsaturated compounds, such as alkenes and alkynes, through an electrophilic addition mechanism . This process is crucial in the synthesis of brominated organic compounds, which are valuable intermediates in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

3-(Nitrobenzoyloxy)phenyltrimethylammonium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

64047-38-7

Molekularformel

C16H17BrN2O4

Molekulargewicht

381.22 g/mol

IUPAC-Name

trimethyl-[3-(2-nitrobenzoyl)oxyphenyl]azanium;bromide

InChI

InChI=1S/C16H17N2O4.BrH/c1-18(2,3)12-7-6-8-13(11-12)22-16(19)14-9-4-5-10-15(14)17(20)21;/h4-11H,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

IKDZDTRAALRDCV-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.